REACTION_CXSMILES
|
[C:1]([NH2:9])(=[S:8])[C:2]1[CH:7]=[CH:6][N:5]=[CH:4][CH:3]=1.[C:10]([O:13][CH2:14][CH3:15])(=[O:12])[CH3:11].[CH2:16](O)[CH3:17]>>[CH3:16][C:17]1[N:9]=[C:1]([C:2]2[CH:7]=[CH:6][N:5]=[CH:4][CH:3]=2)[S:8][C:11]=1[C:10]([O:13][CH2:14][CH3:15])=[O:12]
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Name
|
|
Quantity
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2.76 g
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Type
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reactant
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Smiles
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C(C1=CC=NC=C1)(=S)N
|
Name
|
|
Quantity
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0 (± 1) mol
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Type
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reactant
|
Smiles
|
C(C)(=O)OCC
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Name
|
|
Quantity
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30 mL
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Type
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reactant
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Smiles
|
C(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
|
was purified by the silica gel column chromatography
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Name
|
|
Type
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product
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Smiles
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CC=1N=C(SC1C(=O)OCC)C1=CC=NC=C1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |